20-(Benzyloxy)-20-oxoicosanoic acid
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Overview
Description
20-(Benzyloxy)-20-oxoicosanoic acid is a synthetic organic compound characterized by the presence of a benzyloxy group and a ketone functional group on a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Benzyloxy)-20-oxoicosanoic acid typically involves the introduction of the benzyloxy group and the ketone functionality onto a long-chain fatty acid precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable ester or acid chloride to form the desired ketone. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
20-(Benzyloxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Benzyl bromide and a suitable base, such as sodium hydride, are used for introducing the benzyloxy group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various benzyloxy-substituted derivatives.
Scientific Research Applications
20-(Benzyloxy)-20-oxoicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 20-(Benzyloxy)-20-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
20-(Methoxy)-20-oxoicosanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
20-(Ethoxy)-20-oxoicosanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
20-(Phenoxy)-20-oxoicosanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
20-(Benzyloxy)-20-oxoicosanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the benzyloxy functionality is advantageous.
Properties
Molecular Formula |
C27H44O4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
20-oxo-20-phenylmethoxyicosanoic acid |
InChI |
InChI=1S/C27H44O4/c28-26(29)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27(30)31-24-25-20-16-15-17-21-25/h15-17,20-21H,1-14,18-19,22-24H2,(H,28,29) |
InChI Key |
ZBPZALOESVMCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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